molecular formula C12H13N3OS B8702574 2-Amino-4-methyl-N-(phenylmethyl)-5-thiazolecarboxamide CAS No. 21709-39-7

2-Amino-4-methyl-N-(phenylmethyl)-5-thiazolecarboxamide

Cat. No. B8702574
CAS RN: 21709-39-7
M. Wt: 247.32 g/mol
InChI Key: CZIFOKIOABZOAY-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-N-(phenylmethyl)-5-thiazolecarboxamide is a useful research compound. Its molecular formula is C12H13N3OS and its molecular weight is 247.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-methyl-N-(phenylmethyl)-5-thiazolecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methyl-N-(phenylmethyl)-5-thiazolecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

21709-39-7

Product Name

2-Amino-4-methyl-N-(phenylmethyl)-5-thiazolecarboxamide

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

2-amino-N-benzyl-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H13N3OS/c1-8-10(17-12(13)15-8)11(16)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,15)(H,14,16)

InChI Key

CZIFOKIOABZOAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2-amino-4-methylthiazole-5-carboxylic acid (5.20 g, 32.90 mmol) and di-iso-propylethylamine (15.00 mL, 86.70 mmol) in N,N-dimethylformamide (40 mL) was added N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (8.18 g, 42.70 mmol). The resulting mixture was stirred for 30 min, then 1-hydroxybenzotriazole hydrate (5.78 g, 42.70 mmol) was added, and followed by the addition of benzylamine (4.30 mL, 39.30 mmol). The reaction mixture was stirred at ambient temperature for 2 days, then diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo. The residue was purified by column chromatography to afford the title compound in 60% yield (4.90 g); 1H NMR (DMSO-d6, 300 MHz) δ 7.36-7.25 (m, 5H), 5.79 (s, br, 1H), 5.36 (s, br, 2H), 4.54 (dd, J=5.7 Hz, 2H), 2.47 (s, 3H). MS (ES+) m/z 248.4 (M+1).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.18 g
Type
reactant
Reaction Step Two
Quantity
5.78 g
Type
reactant
Reaction Step Three
Quantity
4.3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
60%

Synthesis routes and methods II

Procedure details

To a suspension of 2-amino-4-methylthiazole-5-carboxylic acid (5.20 g, 32.9 mmol) and N,N-diisopropylethylamine (15 mL, 86.70 mmol) in N,N-dimethylformamide (40 mL) was added N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (8.18 g, 42.7 mmol). The resulting mixture was stirred for 30 min, then 1-hydroxybenzotriazole hydrate (5.78 g, 42.7 mmol) was added, followed by the addition of benzylamine (4.3 mL, 39.3 mmol). The reaction mixture was stirred at ambient temperature for 2 days, then diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo. The residue was purified by column chromatography to afford the title compound in 60% yield (4.90 g): 1NMR (300 MHz, DMSO-d6) δ 7.36-7.25 (m, 5H), 5.79 (br s, 1H), 5.36 (br s, 2H), 4.54 (d, J=5.7 Hz, 2H), 2.47 (s, 3H); MS (ES+) m/z 248.4 (M+1).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.18 g
Type
reactant
Reaction Step Two
Quantity
5.78 g
Type
reactant
Reaction Step Three
Quantity
4.3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
60%

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-4-methylthiazole-5-carboxylic acid (0.86 g, 5.44 mmol) in anhydrous N,N-dimethylformamide (10 mL) was added 1-hydroxy-benzotriazole (0.96 g, 7.07 mmol), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (1.36 g, 7.07 mmol), N,N-diisopropylethylamine (2.46 mL, 14.14 mmol) and benzylamine (0.71 mL, 6.53 mmol). The reaction mixture was stirred at ambient temperature for 18 hours, diluted with dichloromethane (30 mL) and washed with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography (20-35% ethyl acetate in hexanes) to afford the title compound as a white solid (1.02 g, 76%): 1H NMR (300 MHz, DMSO-d6) δ 8.01 (t, J=6.0 Hz, 1H), 7.36-71.9 (m, 7H), 4.34 (d, J=6.0 Hz, 2H), 2.34 (s, 3H); MS (ES+) m/z 248.2 (M+1).
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
2.46 mL
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
76%

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